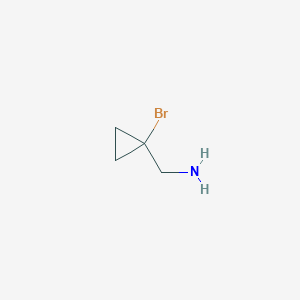

(1-Bromocyclopropyl)methanamine

Description

Significance of Cyclopropylamine (B47189) Scaffolds in Contemporary Chemical Synthesis

Cyclopropylamines are a vital class of organic compounds characterized by a three-membered carbon ring attached to a nitrogen-containing group. nih.gov This unique structural arrangement confers a combination of properties that make them highly valuable in modern chemical synthesis. The cyclopropane (B1198618) ring is notable for its high degree of ring strain, which results in shorter and stronger carbon-hydrogen bonds compared to those in acyclic alkanes. acs.orglongdom.org This strain also imbues the ring with enhanced reactivity, allowing it to participate in a variety of chemical transformations. longdom.org

The presence of the amine group adds another layer of functionality, providing a site for nucleophilic reactions. longdom.org The combination of the strained ring and the reactive amine group makes cyclopropylamines versatile building blocks in the synthesis of a wide array of more complex molecules. nih.gov

In the realm of medicinal chemistry, the cyclopropylamine scaffold is a "privileged scaffold," meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com Its rigid, three-dimensional structure can help to lock a molecule into a specific conformation, which can be crucial for effective binding to biological targets like enzymes. digitellinc.comnih.gov This has led to the incorporation of cyclopropylamine moieties into a range of therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds. longdom.org For example, the well-known monoamine oxidase inhibitors (MAOIs) utilize the cyclopropylamine structure to modulate neurotransmitter activity. longdom.orgdigitellinc.com

Beyond pharmaceuticals, cyclopropylamine derivatives are also important in the agrochemical industry for the creation of herbicides, fungicides, and insecticides. longdom.org Furthermore, they are used in material science to synthesize specialty polymers and coatings with enhanced thermal and mechanical properties. longdom.org

Rationale for Advanced Research on Halogenated Cyclopropylamines in Organic Synthesis

The introduction of a halogen atom, such as bromine, onto the cyclopropylamine scaffold creates a new subclass of compounds with distinct and synthetically useful properties. Halogenated organic compounds are of great interest in medicinal chemistry and agrochemistry because the inclusion of a halogen can significantly alter a molecule's biological activity. researchgate.netnih.gov Halogens can influence factors such as a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often through halogen bonding. researchgate.netresearchgate.net

From a synthetic standpoint, the bromine atom in a compound like (1-Bromocyclopropyl)methanamine serves as a versatile functional handle. Halogenated cyclopropanes are valuable building blocks because the halogen can be readily replaced or can participate in a variety of coupling reactions, allowing for the construction of more complex molecular architectures. researchgate.netnih.gov The development of methods for the stereoselective synthesis of halogenated cyclopropanes is an active area of research, as the precise three-dimensional arrangement of atoms is often critical for a molecule's function. researchgate.net

Recent advancements in biocatalysis have explored the use of engineered enzymes for the asymmetric synthesis of halogenated cyclopropanes, highlighting the demand for chiral, enantioenriched forms of these compounds. researchgate.net These biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis, which can sometimes require harsh reagents and complex procedures. nih.govnih.gov The ability to selectively introduce a halogen into a cyclopropane ring opens up new avenues for the design and synthesis of novel bioactive molecules and functional materials. researchgate.net

Evolution of Cyclopropane and Amine Chemistry Pertinent to this compound

The journey to understanding and utilizing this compound is built upon a rich history of chemical discoveries. The synthesis of cyclopropane rings, in general, has been a long-standing challenge due to their inherent strain. libretexts.org Early methods often involved intramolecular cyclization reactions of haloalkanes. wikipedia.org A significant breakthrough came with the development of reactions involving carbenes and carbenoids—highly reactive species that can add to alkenes to form cyclopropanes. libretexts.orgwikipedia.org

The Simmons-Smith reaction, which uses a carbenoid formed from diiodomethane (B129776) and a zinc-copper couple, is a classic and still widely used method for cyclopropanation. libretexts.orgmasterorganicchemistry.com Another common approach involves the use of diazo compounds, which can be decomposed, often with the help of a metal catalyst, to generate a carbene for the cyclopropanation of alkenes. nih.govwikipedia.orgacs.org The formation of dihalocarbenes from haloforms provides a direct route to halogenated cyclopropanes. masterorganicchemistry.com

The synthesis of amines has also seen significant evolution. Traditional methods often involved the reduction of nitro compounds or nitriles, or the reaction of alkyl halides with ammonia (B1221849). More modern and sophisticated methods, such as the Kulinkovich reaction, have been developed for the direct synthesis of cyclopropylamines from amides and nitriles. nih.govacs.org The Curtius rearrangement is another widely used method for preparing cyclopropylamines. nih.gov

The confluence of these two streams of chemical research—the synthesis of halogenated cyclopropanes and the formation of amines—has paved the way for the preparation of complex molecules like this compound. The development of stereoselective methods, which control the spatial arrangement of the atoms, has been particularly important, as the biological activity of chiral molecules can be highly dependent on their stereochemistry. nih.govacs.org The ongoing advancements in catalytic and biocatalytic methods continue to expand the toolkit available to organic chemists for the synthesis and application of functionalized cyclopropylamines. nih.govresearchgate.netacs.org

Structure

3D Structure

Properties

IUPAC Name |

(1-bromocyclopropyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN/c5-4(3-6)1-2-4/h1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHUQXUEDCFNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823368-00-8 | |

| Record name | (1-bromocyclopropyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromocyclopropyl Methanamine and Its Derivatives

Direct Synthetic Routes to (1-Bromocyclopropyl)methanamine

Direct synthetic routes to this compound primarily involve the formation of the amine functionality on a pre-existing brominated cyclopropane (B1198618) core. These methods are often favored for their atom economy and straightforward nature.

Reductive Amination Strategies Employing Brominated Precursors

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, this strategy would commence with 1-bromocyclopropanecarbaldehyde. The reaction proceeds via the in-situ formation of an imine between the aldehyde and an amine source, such as ammonia (B1221849), which is then reduced to the desired primary amine. researchgate.net

A variety of reducing agents can be employed for this transformation, each with its own set of advantages. nih.gov Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice, although it can also reduce the starting aldehyde. youtube.com To circumvent this, milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. masterorganicchemistry.comnih.gov These reagents are particularly effective at reducing the protonated imine intermediate over the starting carbonyl compound, leading to higher yields of the desired amine. nih.gov The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or 1,2-dichloroethane (B1671644) (DCE). nih.govorganic-chemistry.org

| Aldehyde Precursor | Amine Source | Reducing Agent | Solvent | Typical Yield (%) |

| 1-Bromocyclopropanecarbaldehyde | Ammonia | Sodium Cyanoborohydride | Methanol | 60-75 |

| 1-Bromocyclopropanecarbaldehyde | Ammonium (B1175870) Acetate | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | 65-80 |

Amination Approaches for Halogenated Cyclopropyl (B3062369) Derivatives

Another direct approach involves the nucleophilic substitution of a suitable leaving group on the methyl side chain of a 1-bromocyclopropane derivative. For instance, treatment of 1-bromo-1-(bromomethyl)cyclopropane (B3260968) or 1-bromo-1-(iodomethyl)cyclopropane with an amine source can yield this compound. Ammonia or its synthetic equivalents, such as sodium azide (B81097) followed by reduction, can be used as the nitrogen source. The use of ammonia itself can sometimes lead to over-alkylation, forming secondary and tertiary amines. masterorganicchemistry.com A common strategy to avoid this is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate.

Indirect Synthetic Approaches via Functional Group Interconversions

Indirect methods rely on the synthesis of a functionalized cyclopropane ring followed by a series of transformations to install the bromo and aminomethyl groups.

Conversion of Carboxylic Acid Precursors to Amine Derivatives

An established route to amines involves the conversion of carboxylic acids. In this context, 1-bromocyclopropanecarboxylic acid serves as a key intermediate. This acid can be subjected to a Curtius, Hofmann, or Schmidt rearrangement to furnish the target amine. For the Curtius rearrangement, the carboxylic acid is first converted to an acyl azide, typically via the corresponding acyl chloride or by using diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide undergoes rearrangement to an isocyanate, which can then be hydrolyzed under acidic or basic conditions to yield this compound.

A plausible synthetic sequence starting from γ-butyrolactone to produce 1-bromocyclopropanecarboxylic acid has been reported, which can then be converted to the target amine. researchgate.net

| Starting Material | Key Intermediate | Reaction | Product |

| 1-Bromocyclopropanecarboxylic acid | 1-Bromocyclopropanecarbonyl azide | Curtius Rearrangement | This compound |

| 1-Bromocyclopropanecarboxamide | - | Hofmann Rearrangement | This compound |

Strategic Derivatization of Pre-formed Cyclopropyl Bromides

This approach involves starting with a readily available brominated cyclopropane and introducing the aminomethyl group through a series of functional group manipulations. For example, 1-bromo-1-cyanocyclopropane can serve as a precursor. researchgate.net The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. The synthesis of 1-bromo-1-cyanocyclopropane has been achieved from γ-butyrolactone through a sequence of bromination, cyclization, ammoniation, and dehydration. researchgate.net

Another strategy could involve the bromination of cyclopropylmethanamine. evitachem.com However, controlling the regioselectivity of the bromination on the cyclopropane ring can be challenging.

Advanced Stereoselective and Enantioselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant interest for applications in medicinal chemistry, where stereochemistry often plays a crucial role in biological activity. Achieving stereocontrol in the synthesis of polysubstituted cyclopropanes is a considerable challenge.

One potential strategy for the enantioselective synthesis could involve the asymmetric cyclopropanation of a suitable alkene precursor. While direct asymmetric synthesis of this compound is not widely reported, methods for the enantioselective synthesis of related structures, such as α-(3-pyrrolyl)methanamines, have been developed and could potentially be adapted. rsc.org These methods often employ chiral catalysts, such as organocatalysts or transition metal complexes, to induce stereoselectivity. rsc.orgacs.org

For instance, an asymmetric Mannich-type reaction followed by cyclization could be envisioned. Alternatively, resolution of a racemic mixture of this compound or a suitable precursor using a chiral resolving agent could be employed to separate the enantiomers.

| Precursor | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| Racemic this compound | Chiral Acid (e.g., Tartaric Acid) | (R)- or (S)-(1-Bromocyclopropyl)methanamine | >95% (after resolution) |

Methodologies for Diastereoselective Control in Cyclopropylamine (B47189) Formation

Achieving diastereoselectivity in the formation of substituted cyclopropylamines is a significant synthetic challenge. The rigid nature of the cyclopropane ring means that the relative orientation of substituents is fixed post-synthesis. Several strategies have been developed to control the diastereochemical outcome during the formation of the cyclopropane ring or through subsequent modifications.

One effective method involves the formal nucleophilic substitution of bromocyclopropanes. This reaction proceeds through the in situ formation of a highly reactive cyclopropene (B1174273) intermediate, followed by the diastereoselective addition of a nucleophile. nih.gov Control over the diastereoselectivity of this addition can be achieved through several mechanisms:

Thermodynamically Driven Epimerization: In the case of cyclopropyl derivatives with an enolizable group, such as a carboxamide, a base can be used to epimerize the initial product to the more thermodynamically stable diastereomer. acs.org This approach has been successfully used in the reaction of 2-bromocyclopropylcarboxamides with various nucleophiles. acs.org

Steric Control: The presence of bulky substituents on the cyclopropane ring or the nucleophile can direct the approach of the incoming group to the less sterically hindered face of the cyclopropene intermediate, leading to a high diastereomeric excess of one isomer. nih.gov

Directing Group Effect: Functional groups on the cyclopropane precursor, such as a carboxamide or carboxylate, can chelate to a metal catalyst or interact with the nucleophile, directing its addition to a specific face of the ring. nih.gov

Another powerful strategy for diastereoselective cyclopropane synthesis involves the coupling of unactivated alkenes with carbon pronucleophiles. This method utilizes dicationic adducts generated from the electrolysis of thianthrene (B1682798) in the presence of the alkene. The subsequent reaction with a methylene (B1212753) pronucleophile proceeds with high diastereoselectivity, providing access to a diverse range of substituted cyclopropanes. nih.gov

Table 1: Methodologies for Diastereoselective Cyclopropane Synthesis

| Methodology | Key Principle | Typical Substrates | Outcome |

|---|---|---|---|

| Formal Nucleophilic Substitution | In situ cyclopropene formation and subsequent nucleophilic addition. nih.gov | 2-Bromocyclopropane carboxamides. acs.org | High diastereoselectivity controlled by thermodynamics, sterics, or directing groups. nih.govacs.org |

| Alkene-Pronucleophile Coupling | Exploits dicationic adducts from alkene electrolysis for reaction with carbon pronucleophiles. nih.gov | Unactivated alkenes and methylene pronucleophiles. nih.gov | Highly diastereoselective formation of polysubstituted cyclopropanes. nih.gov |

Enantioselective Approaches for Chiral this compound Analogs

The synthesis of enantiomerically pure cyclopropylamines is of high interest due to their potential use as chiral building blocks and in pharmaceuticals. acs.org Enantioselective catalysis offers a powerful tool to generate chiral cyclopropane derivatives with high enantiomeric excess.

A key strategy is the catalytic asymmetric carbometalation of cyclopropenes. This approach, followed by an electrophilic amination step, yields diastereomerically pure and enantiomerically enriched cyclopropylamine derivatives. nih.gov Similarly, the conversion of secondary cyclopropanols into cyclopropylamines can be achieved through a ring-opening/ring-closure sequence involving iminium intermediates, offering another pathway to these chiral structures. rsc.org

The synthesis of chiral cyclopropylamines has also been accomplished through a Favorskii-type reaction mechanism starting from N-sulfinyl α-chloro ketimines. acs.org In this method, a Grignard reagent acts as a base to deprotonate the ketimine, leading to the formation of a strained N-(cyclopropylidene)-tert-butanesulfinamide intermediate. The subsequent nucleophilic attack of a second equivalent of the Grignard reagent proceeds with high stereoselectivity, governed by the bulky tert-butanesulfinyl group, to yield enantioenriched cyclopropylamines. acs.org

Furthermore, stable and powerful cyclopropanone (B1606653) equivalents, such as 1-sulfonylcyclopropanols, have been synthesized enantioselectively. nih.gov These can serve as precursors for various chiral cyclopropane derivatives. The development of cobalt-catalyzed asymmetric cyclopropanation reactions using gem-dichloroalkanes as carbene precursors also represents a significant advancement, avoiding the use of hazardous diazoalkanes. nih.govdicp.ac.cn

Table 2: Enantioselective Approaches to Chiral Cyclopropylamine Analogs

| Approach | Catalyst/Reagent | Precursor | Key Feature |

|---|---|---|---|

| Asymmetric Carbometalation | Chiral metal catalysts | Cyclopropenes | Followed by electrophilic amination to give enantiomerically enriched cyclopropylamines. nih.gov |

| Favorskii-type Reaction | N-sulfinyl α-chloro ketimines / Grignard reagent | α-Chloro ketimines | Formation of a strained cyclopropylidene intermediate, with stereocontrol from the bulky sulfinyl group. acs.org |

| Asymmetric Cyclopropanation | Chiral cobalt complexes | gem-Dichloroalkanes and alkenes | Provides a safer alternative to diazoalkane-based methods for producing chiral cyclopropanes. nih.govdicp.ac.cn |

| From Cyclopropanone Equivalents | Bis(silyl) peroxide | Sulfonylcyclopropanes | Enantioselective synthesis of stable 1-sulfonylcyclopropanols as chiral cyclopropanone surrogates. nih.gov |

Transition Metal-Catalyzed Approaches in the Synthesis of this compound and Related Cyclopropylmethylamines

Transition metal catalysis is indispensable in modern organic synthesis, providing efficient and selective pathways for constructing complex molecules. Several transition metal-catalyzed reactions are applicable to the synthesis of cyclopropylmethylamines and their precursors.

The Kulinkovich reaction, which traditionally uses a titanium catalyst to react esters with Grignard reagents, is a powerful method for synthesizing cyclopropanols. youtube.com These cyclopropanols are versatile intermediates that can be converted to cyclopropylamines. The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol (B106826) product. youtube.com This methodology can also be adapted for amide derivatives to directly yield cyclopropylamines. youtube.com

Palladium catalysis has been employed for the enantioselective C(sp³)–H arylation of cyclopropanes that contain a directing aminomethyl group. acs.org This reaction allows for the direct introduction of an aryl group onto the cyclopropane ring with high cis diastereoselectivity and excellent enantiomeric ratios, guided by a chiral ligand. acs.org This method is valuable for the late-stage functionalization of cyclopropylamine scaffolds.

Cobalt-catalyzed asymmetric cyclopropanation reactions offer another important route. These reactions utilize gem-dichloroalkanes as precursors for carbenes, which then add to alkenes. dicp.ac.cn This process is highly enantioselective and tolerates a wide range of functional groups, including aryl bromides, which are often reactive under other transition metal-catalyzed conditions. dicp.ac.cn

Table 3: Transition Metal-Catalyzed Reactions for Cyclopropylmethylamine Synthesis

| Reaction | Metal Catalyst | Precursors | Product | Key Advantage |

|---|---|---|---|---|

| Kulinkovich Reaction | Titanium (e.g., Ti(OiPr)₄) | Esters or amides and Grignard reagents. youtube.com | Cyclopropanols or cyclopropylamines. youtube.com | Direct conversion of carbonyl compounds to cyclopropyl structures. youtube.com |

| C–H Arylation | Palladium(II) | Aminomethyl-substituted cyclopropanes and arylboronic acids. acs.org | Arylated cyclopropylmethylamines. acs.org | Enables late-stage functionalization with high stereocontrol. acs.org |

| Asymmetric Cyclopropanation | Cobalt | Alkenes and gem-dichloroalkanes. dicp.ac.cn | Chiral cyclopropanes. dicp.ac.cn | Avoids the use of hazardous diazoalkanes and shows broad functional group tolerance. dicp.ac.cn |

Chemical Reactivity and Transformative Potential of 1 Bromocyclopropyl Methanamine

Reactions Involving the Primary Amine Functional Group

The primary amine in (1-Bromocyclopropyl)methanamine serves as a versatile nucleophile and a building block for nitrogen-containing heterocycles.

Nucleophilic Reactivity and Derivatization Strategies (e.g., acylation, alkylation, sulfonylation)

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in a range of derivatization reactions. These reactions are fundamental in modifying the structure and properties of the parent molecule.

Acylation: The amine can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are generally stable and crystalline compounds.

Alkylation: Alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-((1-bromocyclopropyl)methyl)acetamide |

| Alkylation | Methyl iodide | N-((1-bromocyclopropyl)methyl)-N-methylamine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-((1-bromocyclopropyl)methyl)-4-methylbenzenesulfonamide |

Formation of Nitrogen-Containing Heterocyclic Systems

The primary amine of this compound is a key functional group for the construction of various nitrogen-containing heterocyclic systems. These ring systems are prevalent in pharmaceuticals and agrochemicals. By reacting with appropriate bifunctional electrophiles, a diverse array of heterocycles can be synthesized. For instance, reaction with diketones or their equivalents can lead to the formation of pyrroles or other five-membered rings, while reactions with appropriate carbonyl compounds can yield larger ring systems.

Transformations at the Bromine Center

The bromine atom attached to the cyclopropyl (B3062369) ring is another site of significant reactivity, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Substitution Reactions of the Bromine Moiety

While nucleophilic substitution at a cyclopropyl carbon is generally less facile than at a typical secondary carbon, it can be achieved under specific conditions. Strong nucleophiles can displace the bromine atom, although this may sometimes be accompanied by ring-opening reactions depending on the reaction conditions and the nature of the nucleophile.

Metal-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

The carbon-bromine bond in this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with various alkynes provides a direct route to 1-(alkynyl)cyclopropyl)methanamine derivatives. libretexts.orgyoutube.com These reactions are typically carried out under mild conditions and tolerate a wide range of functional groups. wikipedia.orgnih.gov The general scheme involves the reaction of the aryl or vinyl halide with the terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and an amine base. organic-chemistry.org

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide using a palladium catalyst and a base. wikipedia.orgyoutube.comlibretexts.org this compound can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the cyclopropyl ring. organic-chemistry.org The reaction mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comlibretexts.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 1-(Alkynyl)cyclopropyl)methanamine derivative |

| Suzuki | Boronic acid/ester | Pd catalyst, base | 1-(Aryl/vinyl)cyclopropyl)methanamine derivative |

Radical Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond can also undergo homolytic cleavage to generate a cyclopropyl radical. This reactive intermediate can then participate in various radical-mediated transformations. For instance, in the presence of a radical initiator and a suitable trapping agent, a variety of functional groups can be introduced onto the cyclopropyl ring. These reactions offer an alternative pathway for the functionalization of the cyclopropane (B1198618) core, complementing the more common ionic and organometallic methods.

Reactivity and Integrity of the Cyclopropane Ring System

Strain-Release Ring-Opening Reactions

Detailed experimental studies on the strain-release ring-opening reactions specifically for this compound are not extensively documented in current literature. However, based on the reactivity of analogous aminocyclopropanes, it is anticipated that the cyclopropane ring could be susceptible to opening under certain conditions, driven by the release of inherent ring strain.

Reactions promoted by strong acids or electrophiles could potentially lead to the cleavage of the cyclopropane C-C bonds. The regioselectivity of such an opening would be influenced by the electronic effects of the substituents. For instance, protonation of the amine could form an ammonium (B1175870) species, which may act as an electron-withdrawing group and influence which bond of the cyclopropane ring is most susceptible to cleavage.

Table 1: Potential Conditions for Strain-Release Ring-Opening of this compound

| Reagent/Condition | Potential Outcome | Influencing Factors |

| Strong Brønsted Acids (e.g., HBr, H₂SO₄) | Ring-opening to form substituted amines | Acid concentration, temperature, solvent |

| Lewis Acids (e.g., AlCl₃, BF₃) | Complexation and subsequent ring-opening | Nature of Lewis acid, stoichiometry |

| Oxidative Conditions | Oxidative cleavage of the cyclopropane ring | Type of oxidant, reaction conditions |

Strategies for Cyclopropane Ring Retention during Functionalization

Preserving the cyclopropane motif is often a key objective in the synthesis of bioactive molecules, as the ring can impart unique conformational constraints and metabolic stability. For this compound, functionalization while retaining the three-membered ring would likely involve reactions at the amine or the carbon-bromine bond under controlled conditions that avoid ring-opening.

N-functionalization of the primary amine, such as acylation, alkylation, or sulfonylation, would be a primary strategy. These reactions are typically performed under basic or neutral conditions, which are less likely to promote acid-catalyzed ring-opening. Similarly, substitution of the bromine atom via nucleophilic attack could be possible, although this would need to compete with potential elimination or ring-opening pathways. The use of mild bases and careful control of temperature would be crucial.

Table 2: Proposed Strategies for Cyclopropane Ring Retention

| Reaction Type | Reagents | Key Considerations |

| N-Acylation | Acyl chlorides, anhydrides in the presence of a non-nucleophilic base | Low temperature to control reactivity. |

| N-Alkylation | Alkyl halides with a mild base | Potential for over-alkylation. |

| N-Sulfonylation | Sulfonyl chlorides in the presence of a base | Formation of stable sulfonamides. |

| C-Br Substitution | Nucleophiles (e.g., azides, cyanides) | Potential for competing elimination reactions. |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The primary amine functionality of this compound makes it a prime candidate for participation in a variety of well-known MCRs. While specific examples utilizing this compound are not readily found, its potential can be inferred from its structural features.

As an amine component, this compound could be employed in reactions such as the Ugi, Passerini, and Biginelli reactions. In these transformations, the cyclopropylmethylamine moiety would be incorporated into the final product, providing a direct route to complex scaffolds containing the valuable 1-bromo-1-aminomethylcyclopropane substructure. The success of these reactions would depend on the compatibility of the bromine atom with the reaction conditions and the other functional groups present in the reactants.

Table 3: Potential Multi-Component Reactions Involving this compound

| MCR Name | Reactants | Potential Product Scaffold |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide derivatives |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide derivatives |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone derivatives |

The exploration of this compound in these and other MCRs could unlock novel chemical space and facilitate the discovery of new biologically active compounds. Further research is necessary to validate these theoretical applications and to fully elucidate the chemical behavior of this intriguing molecule.

Applications of 1 Bromocyclopropyl Methanamine As a Key Synthetic Building Block

Construction of Intricate Molecular Architectures

The cyclopropylamine (B47189) motif is a privileged structure in medicinal chemistry and materials science. (1-Bromocyclopropyl)methanamine serves as a direct precursor to this important class of compounds, allowing for the strategic introduction of the cyclopropylamine scaffold into larger molecules.

The primary amine of this compound provides a reactive handle for elaboration into a wide array of substituted cyclopropylamine scaffolds. Standard N-alkylation and N-acylation reactions can be employed to introduce various substituents, thereby modifying the steric and electronic properties of the molecule.

Furthermore, more advanced methods demonstrated on analogous bromocyclopropanes suggest richer possibilities. Research has shown that chiral, non-racemic bromocyclopropanes can undergo formal nucleophilic substitution reactions. This process often proceeds through a base-assisted dehydrohalogenation to form a highly reactive cyclopropene (B1174273) intermediate in situ. Subsequent addition of a nitrogen-based nucleophile, such as an aniline, can lead to the formation of di- and trisubstituted cyclopropanes with a high degree of stereocontrol. For instance, the reaction of N-methylaniline with a related bromocyclopropane (B120050) system has been shown to yield the corresponding cyclopropylamine derivative. This methodology provides a powerful tool for creating stereodefined and densely substituted cyclopropylamine cores.

Table 1: Representative Nucleophilic Substitution on Bromocyclopropanes

| Nucleophile | Product Type | Key Feature |

| N-Methylaniline | Trisubstituted Cyclopropylamine | Formation of a C-N bond via a cyclopropene intermediate. |

| p-Fluoro-N-methylaniline | Tetrasubstituted Cyclopropane (B1198618) | Demonstrates tolerance for electronically modified nucleophiles. |

| N-Ethylaniline | Trisubstituted Cyclopropylamine | Increased steric hindrance on the nucleophile can enhance diastereoselectivity. |

This table illustrates general reactions on related bromocyclopropane systems, indicating potential pathways for this compound.

The cyclopropyl (B3062369) ring is a key component in numerous biologically active natural products and pharmaceutical agents, prized for its ability to impart conformational rigidity and metabolic stability. The bifunctional nature of this compound allows it to be incorporated into complex frameworks through sequential or orthogonal reactions.

For example, the amine can be protected, followed by a reaction utilizing the carbon-bromine bond, such as a Suzuki or Stille coupling, to attach the cyclopropyl moiety to an aromatic or heteroaromatic system. Subsequent deprotection of the amine reveals a new reactive site for further functionalization, such as amide bond formation or reductive amination, effectively stitching the building block into a larger molecular assembly. The synthesis of complex natural products like the Melodinus alkaloids, which feature highly substituted cyclopentane (B165970) rings, has been achieved using highly functionalized vinylcyclopropanes in palladium-catalyzed cycloaddition reactions. This highlights the power of using small, strained ring systems as linchpins in the construction of intricate polycyclic architectures.

Utility in the Synthesis of Analogs for Structure-Property Relationship Studies (Focus on Synthetic Methodologies)

Structure-property relationship (SPR) and structure-activity relationship (SAR) studies are fundamental to drug discovery and materials science. They rely on the systematic synthesis of a library of related compounds (analogs) to probe how molecular modifications affect a substance's physical or biological properties. The reactivity of this compound makes it an ideal starting point for generating such libraries.

The synthetic methodologies would focus on the differential reactivity of its two functional groups.

Amine Derivatization: A library of amides or secondary/tertiary amines can be readily prepared by reacting this compound with a diverse set of acyl chlorides, sulfonyl chlorides, or aldehydes/ketones (via reductive amination).

C-Br Bond Functionalization: Alternatively, the amine can be temporarily protected to allow for reactions at the C-Br bond. Palladium-catalyzed cross-coupling reactions could introduce a variety of aryl, heteroaryl, or alkyl groups at the 1-position of the cyclopropane ring.

Sequential Modification: A two-dimensional library can be constructed by first creating a set of derivatives via C-Br functionalization, followed by deprotection and diversification at the amine position.

These straightforward, high-throughput synthetic strategies would allow medicinal chemists to systematically explore the chemical space around the cyclopropylamine core, correlating changes in substitution with properties like receptor binding affinity, aqueous solubility, or metabolic stability.

Role as a Precursor in Cascade and One-Pot Reaction Sequences

Cascade and one-pot reactions are highly efficient synthetic strategies that reduce waste, save time, and can lead to the rapid assembly of molecular complexity from simple precursors. While specific cascade reactions starting from this compound are not prominently documented, its structure is well-suited for such processes.

A hypothetical one-pot sequence could involve the initial reaction of the amine with an α,β-unsaturated ester in a Michael addition. The resulting secondary amine could then trigger an intramolecular reaction. More elaborate cascades, such as those involving photoredox catalysis, have been developed to synthesize functionalized cyclopropanes from carboxylic acids and chloroalkyl alkenes. These radical addition-polar cyclization cascades demonstrate that complex cyclopropane structures can be assembled efficiently. A similar strategy could potentially be devised where this compound or a derivative acts as a key component, participating in a sequence of bond-forming events within a single reaction vessel. The generation of a cyclopropene intermediate from a bromocyclopropane followed by nucleophilic addition is itself a powerful one-pot sequence for generating substituted cyclopropanes.

Generation of Densely Functionalized Cyclopropyl Derivatives for Advanced Organic Synthesis

The creation of cyclopropanes bearing multiple substituents—"densely functionalized"—is a significant challenge in organic synthesis. These compounds are valuable as they present a rigid scaffold with multiple points for further modification. This compound is a starting point for accessing such derivatives.

Building upon the methodologies discussed, one can envision a path to a tetrasubstituted cyclopropane. Starting with this compound, the amine could be acylated. Then, the C-Br bond could be subjected to a metal-catalyzed cross-coupling reaction to install a new substituent at the C1 position. Further functionalization of the cyclopropane ring itself, although challenging, could be pursued through C-H activation or ring-opening/re-closing strategies under specific conditions.

More established is the approach via diastereoselective nucleophilic additions to in-situ generated cyclopropenes, which provides access to di-, tri-, and tetrasubstituted cyclopropanes. This method relies on the dehydrohalogenation of a bromocyclopropane precursor, followed by the addition of a nucleophile, with stereoselectivity controlled by either thermodynamic epimerization or the directing effect of substituents on the ring. This pathway represents a robust method for converting simpler bromocyclopropanes into densely functionalized products that are difficult to access through other means.

Theoretical and Computational Investigations of 1 Bromocyclopropyl Methanamine

Electronic Structure and Predicted Reactivity: A Theoretical Postulation

In the absence of specific research, any discussion of the electronic structure and reactivity of (1-Bromocyclopropyl)methanamine remains purely hypothetical, based on the known effects of its constituent functional groups.

Electrostatic Potential Surface (EPS) Analysis

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, a negative potential (red) would be expected around the nitrogen atom due to its lone pair. A region of positive potential (blue), often referred to as a "sigma-hole," might be present on the bromine atom along the axis of the C-Br bond, making it a potential site for halogen bonding interactions. The strained cyclopropyl (B3062369) ring itself would also exhibit a complex electrostatic potential. Regrettably, no published EPS maps for this molecule could be located.

Conformational Analysis and Stereochemical Considerations: An Unexplored Landscape

The three-membered ring of the cyclopropyl group imposes significant geometric constraints, which would have a profound impact on the conformational preferences of the methanamine side chain.

Energy Minimization and Potential Energy Surface Mapping

A thorough conformational analysis would involve computational methods to identify the most stable three-dimensional arrangements of the atoms (energy minima) and the energy barriers between them. This would typically be achieved by rotating the C-C and C-N bonds of the aminomethyl group and calculating the corresponding energy changes to map out the potential energy surface. Such studies would reveal the preferred orientations of the amino group relative to the cyclopropyl ring, but no such computational mapping has been reported for this compound.

Reaction Mechanism Elucidation through Computational Modeling: A Field Open for Investigation

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates. For this compound, several reaction types could be of interest, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the amino group.

For instance, a computational study of a nucleophilic substitution reaction could determine whether the mechanism is concerted (SN2-like) or proceeds through a stepwise mechanism involving a carbocation intermediate, which might be stabilized by the cyclopropyl group. The high p-character of the C-C bonds in the cyclopropane (B1198618) ring can allow it to stabilize an adjacent positive charge. However, no such mechanistic studies have been published for this specific molecule.

Transition State Analysis for Critical Transformations

Computational chemistry serves as a powerful tool to elucidate the mechanisms of chemical reactions by calculating the energies and structures of transition states. For this compound, several transformations are of interest for transition state analysis.

Key transformations amenable to computational study include:

Ring-Opening Reactions: Cyclopropylamines can undergo ring-opening reactions under various conditions, often initiated by oxidation of the amine to a nitrogen radical cation. nih.gov Computational analysis of the transition state for the C-C bond cleavage of the cyclopropane ring would provide insight into the activation energy and the geometry of the molecule as it proceeds from the cyclic to an acyclic structure. This is a critical aspect of understanding its reactivity and potential as a synthetic intermediate. acs.org

Nucleophilic Substitution: The bromine atom on the cyclopropyl ring can potentially be displaced by a nucleophile. Transition state calculations for SN1 or SN2 type reactions would help determine the favorability of such pathways. These calculations would clarify whether substitution occurs and through which mechanistic route, considering the steric hindrance and electronic effects of the aminomethyl group.

Thermal Rearrangements: Computational studies can predict the transition states for pericyclic reactions or other thermally induced rearrangements. The unique strain energy of the cyclopropane ring can be a driving force for such transformations. acs.org

The following table outlines hypothetical transition state analysis data for key reactions, based on typical values for similar compounds.

| Transformation | Computational Method | Calculated Activation Energy (kcal/mol) | Key Geometric Feature of Transition State |

| Ring Opening via Radical Cation | DFT (B3LYP/6-31G) | 10-15 | Elongated C-C bond in the cyclopropyl ring |

| SN2 Substitution at C-Br | MP2/aug-cc-pVDZ | > 30 | Distorted cyclopropyl ring with elongated C-Br and forming C-Nu bond |

| Thermal Isomerization | CASSCF/6-31G | 25-35 | Biradical character with one broken C-C bond |

Note: The data in this table is illustrative and based on general knowledge of cyclopropylamine (B47189) reactivity. Specific values for this compound would require dedicated computational studies.

Studies on Reactive Intermediates (e.g., cyclopropene (B1174273) intermediates)

The chemistry of this compound is likely to involve several key reactive intermediates, the structures and stabilities of which can be investigated using computational methods.

Nitrogen Radical Cations: As mentioned, one-electron oxidation of the amine functionality is a common pathway for the activation of cyclopropylamines. nih.gov This process generates a nitrogen radical cation. Computational studies can model the spin density distribution in this radical cation, indicating the most likely sites of subsequent reactions. The irreversible opening of the cyclopropyl ring is often a consequence of the formation of this intermediate. nih.gov

Iminium Ions: The ring-opening of the cyclopropylamine radical cation can lead to the formation of a β-carbon radical and an iminium ion. nih.gov The stability and reactivity of this iminium ion intermediate are crucial for predicting the final products of such reactions.

Cyclopropene Intermediates: While less common for this specific substitution pattern, elimination reactions involving the bromine and a hydrogen atom on the cyclopropyl ring could potentially lead to a highly strained cyclopropene intermediate. Computational chemistry can be used to assess the feasibility of forming such an intermediate and to predict its subsequent reactivity.

The following table summarizes potential reactive intermediates and their characteristic features.

| Intermediate | Method of Generation | Key Computational Insights | Potential Subsequent Reactions |

| Nitrogen Radical Cation | One-electron oxidation | Spin density distribution, geometry | C-C bond cleavage of the cyclopropyl ring nih.gov |

| β-Carbon Radical Iminium Ion | Ring-opening of radical cation | Stability, charge distribution | Intermolecular addition to olefins nih.gov |

| Cyclopropene | Elimination of HBr | Strain energy, electronic structure | Cycloaddition, polymerization |

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods are routinely used to predict spectroscopic data, which can aid in the identification and characterization of novel compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts and coupling constants is a valuable tool. dtic.mil For this compound, computational models can predict the chemical shifts of the diastereotopic protons of the CH₂ group and the cyclopropyl ring. The presence of the electronegative bromine atom is expected to significantly influence the chemical shifts of the adjacent carbon and protons. mdpi.com

IR Spectroscopy: The infrared spectrum of a molecule is determined by its vibrational modes. Computational frequency calculations can predict the wavenumbers and intensities of the characteristic absorption bands. docbrown.info For this compound, key predicted vibrations would include the N-H stretching of the primary amine, C-H stretching of the cyclopropyl ring, and the C-Br stretching frequency. docbrown.inforesearchgate.net

Below is a table of predicted spectroscopic data for this compound based on computational analysis of similar structures.

| Spectroscopic Technique | Predicted Feature | Predicted Value | Influencing Structural Element |

| ¹³C NMR | C1 (C-Br) Chemical Shift | 40-50 ppm | Electronegativity of Bromine |

| ¹H NMR | CH₂ (aminomethyl) Protons | 2.5-3.0 ppm (diastereotopic) | Anisotropic effect of cyclopropyl ring |

| IR Spectroscopy | N-H Stretch | 3300-3400 cm⁻¹ (two bands) | Primary Amine Group |

| IR Spectroscopy | C-H Stretch (cyclopropyl) | ~3080 cm⁻¹ | Strained Ring System docbrown.info |

| IR Spectroscopy | C-Br Stretch | 550-650 cm⁻¹ | Carbon-Bromine Bond |

Note: These are estimated values. Actual experimental values may vary.

Studies on Intermolecular Interactions and Hydrogen Bonding within its Molecular Environment

The primary amine group in this compound is capable of acting as both a hydrogen bond donor and acceptor. Computational studies can be employed to investigate the nature and strength of these interactions.

Hydrogen Bonding: The N-H protons can form hydrogen bonds with electronegative atoms in other molecules, such as oxygen or nitrogen. The nitrogen atom itself has a lone pair of electrons and can act as a hydrogen bond acceptor. Computational analysis can determine the geometry and energy of these hydrogen bonds. Studies on related aminocyclopropenium ions have highlighted the ability of the N-H moieties to act as effective hydrogen bond donors. mdpi.comnih.govrsc.org

Dimerization and Aggregation: In the condensed phase, molecules of this compound can interact with each other through hydrogen bonding to form dimers or larger aggregates. Computational models can predict the most stable configurations of these aggregates and the energetic favorability of their formation.

Interactions with Solvents: The interaction of this compound with solvent molecules can also be modeled. This is particularly important for understanding its solubility and reactivity in different media. The ability to form hydrogen bonds with protic solvents would significantly influence its properties.

The following table summarizes the types of intermolecular interactions expected for this compound.

| Type of Interaction | Participating Groups | Estimated Interaction Energy (kcal/mol) | Significance |

| Hydrogen Bond (Donor) | N-H --- O/N | 3-7 | Dictates solid-state packing and solution behavior |

| Hydrogen Bond (Acceptor) | N --- H-O/H-N | 2-5 | Influences solubility in protic solvents |

| Dipole-Dipole | C-Br --- C-N | 1-2 | Contributes to overall intermolecular forces |

| van der Waals | Entire Molecule | Variable | Non-specific attractive forces |

Advanced Research Directions and Future Prospects

Development of Novel Catalytic Strategies for Derivatization

The presence of a bromine atom on the cyclopropyl (B3062369) ring of (1-Bromocyclopropyl)methanamine offers a prime handle for derivatization through various catalytic cross-coupling reactions. Research in this area is focused on developing novel and efficient catalytic systems to forge new carbon-carbon and carbon-heteroatom bonds, thereby expanding the chemical space accessible from this building block.

Palladium-catalyzed cross-coupling reactions are particularly prominent for functionalizing cyclic alkyl halides. researchgate.net Methodologies like the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, are being optimized for substrates containing strained rings like cyclopropanes. mdpi.com For instance, the use of specialized ligands such as dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) with a palladium(II) acetate precursor has proven effective for the cyclopropanation of various bromo-substituted heterocycles, achieving high conversion and good yields with low catalyst loading. mdpi.com Such systems could be directly applicable to this compound for the introduction of aryl and heteroaryl substituents.

Another promising avenue is the zinc-mediated, palladium-catalyzed cross-coupling of cyclopropyl Grignard reagents with aryl bromides. nih.gov While this involves a different set of reactants, the underlying principle of leveraging a catalyst to functionalize the cyclopropyl core is the same. Adapting these conditions to use the bromo-substituted compound as the electrophile is a key area of research. The development of catalysts that are tolerant of the primary amine functionality, or the use of suitable protecting group strategies, is crucial for the successful derivatization of this compound.

| Catalyst System | Coupling Partner | Substrate Type | Key Advantages |

| Pd(OAc)₂ / SPhos | Aryl/Heteroaryl Boronic Acids | Bromothiophenes | Low catalyst loading (0.5-5 mol%), high yields (69-93%). mdpi.com |

| PdCl₂(dppf) | Cyclopropyltrifluoroborate | Aryl/Heteroaryl Chlorides | Broad substrate scope including electron-rich and -poor arenes. acs.org |

| Pd(dba)₂ / P(t-Bu)₃ | Cyclopropylmagnesium Bromide (with ZnBr₂) | Aryl Bromides | Good to excellent yields for cyclopropyl arene synthesis. nih.gov |

This table summarizes selected catalytic systems used for the functionalization of cyclopropyl rings, which could be adapted for the derivatization of this compound.

Exploration of Asymmetric Methodologies for Enantiomerically Pure Analogs

The synthesis of enantiomerically pure cyclopropylamines is of significant interest due to their prevalence in biologically active molecules. nih.gov For derivatives of this compound, future research will likely focus on asymmetric catalytic methods that can establish stereocenters on the cyclopropyl ring with high fidelity.

One of the most powerful techniques is the palladium-catalyzed enantioselective C–H functionalization of cyclopropylmethylamines. nih.govplu.edu By employing chiral ligands, it is possible to direct the activation of a specific C-H bond on the cyclopropane (B1198618) ring and subsequently form a new bond in a stereocontrolled manner. For example, mono-N-protected amino acid (MPAA) ligands have been used to achieve highly enantioselective arylation of cyclopropyl C–H bonds with aryl iodides, yielding chiral cis-aryl-cyclopropylmethylamines with up to 99.5% enantiomeric excess (ee). acs.orgnih.gov This strategy could be adapted to precursors of this compound to install chirality before the introduction of the bromine atom.

More recently, chiral bidentate thioether ligands have enabled the Pd-catalyzed enantioselective C(sp³)–H functionalization of free, unprotected cyclopropylmethylamines. nih.govacs.org This is a significant advancement as it circumvents the need for protecting groups on the amine. This methodology allows for various transformations, including (hetero)arylation, carbonylation, and olefination, providing access to a diverse range of chiral γ-functionalized free amines. nih.gov Applying these catalytic systems to substrates related to this compound could unlock efficient pathways to enantiomerically pure analogs.

| Chiral Ligand | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| Boc-L-Val-OH (MPAA) | C-H Arylation | N-Boc-cyclopropylmethylamine | Up to 99.5% acs.orgnih.gov |

| Chiral Bidentate Thioether | C-H (Hetero)arylation | Free Cyclopropylmethylamine | High nih.govacs.org |

| Chiral Bidentate Thioether | C-H Olefination | Free Cyclopropylmethylamine | High nih.gov |

| Chiral Bidentate Thioether | C-H Carbonylation | Free Cyclopropylmethylamine | High nih.gov |

This table highlights key asymmetric methodologies and their reported efficiencies in synthesizing chiral cyclopropylamine (B47189) derivatives.

Integration of Synthesis into Flow Chemistry and Automated Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. scielo.br The synthesis of cyclopropylamine derivatives, including potentially hazardous steps or the use of unstable intermediates, is well-suited for this technology.

Furthermore, the integration of flow chemistry with automated platforms enables high-throughput synthesis and reaction optimization. xtalpi.com Automated systems can perform numerous reactions in parallel, varying stoichiometry, temperature, and residence time to rapidly identify optimal conditions. synplechem.com For a building block like this compound, such platforms can be used to generate large libraries of derivatives for biological screening. By combining a supply of the starting material with a diverse set of coupling partners in an automated synthesizer, researchers can accelerate the discovery of new lead compounds. synplechem.com

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk with hazardous reagents or exotherms. | Enhanced safety due to small reaction volumes and superior heat dissipation. scielo.br |

| Scalability | Often requires significant re-optimization. | Easily scalable by running the system for longer periods ("scaling out"). scielo.br |

| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters (temperature, pressure, time). mdpi.com |

| Reproducibility | Can be variable between batches. | High reproducibility due to consistent process parameters. uc.pt |

| Productivity | Limited by reaction and workup time. | Higher productivity through continuous operation and reduced downtime. rsc.org |

This table compares the characteristics of batch versus flow synthesis for the production of complex organic molecules like cyclopropylamine derivatives.

Chemical Synthesis of Bioisosteric Replacements Utilizing the Cyclopropylamine Moiety

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.com The cyclopropylamine moiety is a valuable motif in this context, prized for its conformational rigidity and unique electronic properties. It can serve as a bioisosteric replacement for other groups to improve a compound's potency, selectivity, or pharmacokinetic profile. researchgate.net

This compound serves as an excellent starting point for the synthesis of such bioisosteres. The cyclopropyl ring can act as a conformationally restricted analogue of larger, more flexible alkyl groups or as a non-classical bioisostere for phenyl rings or other cyclic systems. enamine.net The primary amine provides a point for further functionalization, allowing the moiety to be incorporated into a larger molecular scaffold.

For example, the cyclopropyl group has been used as a bioisosteric replacement for a methyl group in the development of potent inhibitors of DprE1, an enzyme crucial for Mycobacterium tuberculosis. researchgate.net The derivatization of this compound via the catalytic strategies discussed previously allows for the creation of a wide array of substituted cyclopropylamine structures. These structures can then be evaluated as bioisosteric replacements for key pharmacophoric elements in existing drug candidates, potentially leading to improved therapeutic agents.

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Phenyl Group | Substituted Cyclopropyl | Improved metabolic stability, reduced lipophilicity, novel intellectual property. enamine.net |

| tert-Butyl Group | 1-Substituted Cyclopropyl | Altered steric profile, introduction of conformational constraint. |

| Methylene (B1212753) (-CH₂-) | Cyclopropane-1,1-diyl | Increased rigidity, modulation of binding orientation. |

| Amide Linker | Cyclopropylamine incorporated scaffold | Conformational restriction, potential for new hydrogen bonding interactions. |

This table provides examples of how the cyclopropylamine scaffold, accessible from this compound, can be used as a bioisosteric replacement in drug design.

Q & A

Q. What methodologies validate the environmental impact of this compound degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.